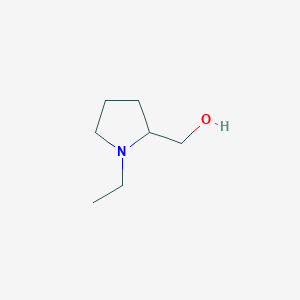

(1-Ethylpyrrolidin-2-yl)methanol

Übersicht

Beschreibung

(1-Ethylpyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Vorbereitungsmethoden

The synthesis of (1-Ethylpyrrolidin-2-yl)methanol can be achieved through several routes. One classical method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . Another approach is the functionalization of preformed pyrrolidine rings, such as proline derivatives . Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity.

Analyse Chemischer Reaktionen

(1-Ethylpyrrolidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Reactivity

Molecular Formula: CHN\O

Molecular Weight: 155.23 g/mol

IUPAC Name: (1-Ethylpyrrolidin-2-yl)methanol

The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Ketones, Aldehydes |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols, Amines |

| Substitution | Nucleophiles (halides, amines, thiols) | Substituted derivatives |

Chemistry

In the realm of synthetic chemistry, this compound serves as a crucial intermediate for synthesizing more complex organic molecules. Its reactivity allows for the formation of diverse derivatives that can be utilized in various chemical reactions.

Biology

The compound's structural similarity to biologically active molecules positions it as a candidate for studies involving enzyme inhibition and receptor binding. Its interaction with specific molecular targets can lead to significant biological effects.

- Mechanism of Action: The pyrrolidine ring structure enables the compound to fit into the active sites of enzymes or bind to receptors, modulating their activity. This can result in either inhibition or activation of enzymatic pathways.

Industry

In industrial applications, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals. Its ability to serve as a precursor for various chemical transformations makes it valuable in industrial chemistry.

Antimicrobial Activity Assessment

A study evaluated the antimicrobial properties of this compound derivatives against various bacterial strains:

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Derivative A | 0.0039 | Active against Staphylococcus aureus |

| Derivative B | 0.025 | Active against Escherichia coli |

| This compound | Varies | Potential antibacterial agent |

Results indicated that specific modifications to the compound significantly enhance its antibacterial activity.

Neuropharmacological Potential

Research has explored the neuropharmacological effects of compounds similar to this compound. In vitro studies demonstrated its potential to influence neurotransmitter release and receptor activity:

- Study Findings: Compounds with similar structures were found to modulate neuronal excitability and synaptic transmission, suggesting therapeutic applications for neurological disorders.

Wirkmechanismus

The mechanism of action of (1-Ethylpyrrolidin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to certain receptors or enzymes, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

(1-Ethylpyrrolidin-2-yl)methanol can be compared with other similar compounds, such as:

Pyrrolidine: The parent compound, which lacks the ethyl and hydroxyl groups.

Prolinol: A derivative with a similar structure but different functional groups.

Pyrrolidine-2-one: Another derivative with a carbonyl group instead of a hydroxyl group.

Biologische Aktivität

(1-Ethylpyrrolidin-2-yl)methanol, a compound characterized by its pyrrolidine ring and hydroxymethyl group, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 129.21 g/mol. The structure includes a pyrrolidine ring with an ethyl group at the nitrogen atom and a hydroxymethyl group at the 2-position. This configuration is crucial for its biological interactions.

The biological activity of this compound largely depends on its ability to interact with various biological targets:

- Enzyme Modulation : The compound can form hydrogen bonds through its hydroxyl group, influencing enzyme activity and potentially serving as an inhibitor or activator of specific pathways.

- Receptor Interaction : Its structural features allow it to engage with receptors involved in neurotransmission, which may lead to effects on mood and cognition.

- Hydrophobic Interactions : The pyrrolidine ring can participate in hydrophobic interactions, enhancing binding affinity to lipid membranes or protein targets.

Antioxidant and Antimicrobial Properties

Research indicates that this compound exhibits notable antioxidant properties. It has been shown to scavenge free radicals effectively, which is essential for mitigating oxidative stress in biological systems. Additionally, preliminary studies suggest that it may possess antimicrobial activity against various pathogens, although specific mechanisms remain to be elucidated .

Neuroprotective Effects

There is emerging evidence that this compound may have neuroprotective effects. Studies have indicated that compounds with similar structures can enhance cognitive function and protect against neurodegeneration by modulating neurotransmitter systems . This suggests potential applications in treating neurodegenerative diseases.

Case Studies

- Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using DPPH and FRAP assays. Results indicated a significant reduction in oxidative stress markers, supporting its use as a natural antioxidant .

- Antimicrobial Activity : In vitro tests showed that this compound inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 1 mg/ml .

Data Tables

| Biological Activity | Test Method | Results |

|---|---|---|

| Antioxidant | DPPH Assay | IC50 = 25 µg/ml |

| Antimicrobial | Broth Dilution | MIC = 0.5 mg/ml against E. coli |

Applications in Medicine

Given its promising biological activities, this compound is being explored for various therapeutic applications:

- Neuropharmacology : Potential use as a cognitive enhancer or neuroprotective agent.

- Antimicrobial Formulations : Development of new antibiotics or preservatives based on its antimicrobial properties.

- Antioxidant Supplements : Incorporation into dietary supplements aimed at reducing oxidative stress.

Eigenschaften

IUPAC Name |

(1-ethylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8-5-3-4-7(8)6-9/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQCZUMSSZNLJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00293319 | |

| Record name | (1-ethylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3433-34-9 | |

| Record name | 3433-34-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-ethylpyrrolidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00293319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.